1-(2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)piperidine-3-sulfonamide
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Overview
Description
1-(2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)piperidine-3-sulfonamide is a complex organic compound that features a quinoline core structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The quinoline moiety is known for its biological activity, making derivatives of this structure valuable in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)piperidine-3-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, which can be synthesized through the Pfitzinger reaction, involving the condensation of isatin with an aromatic aldehyde in the presence of a base . The resulting quinoline derivative is then subjected to further functionalization to introduce the piperidine and sulfonamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are carefully selected to ensure the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
1-(2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)piperidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoline ring or the piperidine-sulfonamide side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline ring can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
1-(2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)piperidine-3-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)piperidine-3-sulfonamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the sulfonamide group can bind to enzyme active sites, blocking their activity. These interactions disrupt critical biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as 4-hydroxy-2-quinolones and 2-oxo-1,2-dihydroquinoline-3-carboxamides.
Piperidine derivatives: Including piperidine-4-carboxamides and piperidine-3-sulfonamides.
Uniqueness
1-(2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)piperidine-3-sulfonamide is unique due to its combined structural features of quinoline, piperidine, and sulfonamide. This combination imparts distinct biological activities and chemical reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-(2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)piperidine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c16-23(21,22)10-4-3-7-18(9-10)15(20)12-8-14(19)17-13-6-2-1-5-11(12)13/h1-2,5-6,10,12H,3-4,7-9H2,(H,17,19)(H2,16,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSRCCQBKFIFOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC(=O)NC3=CC=CC=C23)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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